2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol
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Overview
Description
2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . Another approach is radical trifluoromethylation, which introduces the trifluoromethyl group via radical intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde or 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetic acid .
Scientific Research Applications
2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity to certain receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
- (5-Fluoro-2-methoxyphenyl)methanol
- [5-Fluoro-2-(trifluoromethyl)phenyl]acetic acid
Uniqueness
2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
1000527-68-3 |
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Molecular Formula |
C9H8F4O |
Molecular Weight |
208.15 g/mol |
IUPAC Name |
2-[2-fluoro-6-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3,14H,4-5H2 |
InChI Key |
JJSXYZZJEBJEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCO)C(F)(F)F |
Origin of Product |
United States |
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